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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the in vivo administration,

dosage, and mechanism of action of 1D228, a novel dual inhibitor of c-Met and Tropomyosin

receptor kinase (TRK). The protocols outlined below are based on preclinical studies and are

intended to guide researchers in designing and executing in vivo experiments to evaluate the

efficacy of 1D228.

Mechanism of Action
1D228 is a potent tyrosine kinase inhibitor that targets both c-Met and TRK.[1][2][3] Its

mechanism of action involves the inhibition of phosphorylation of these receptors, which in turn

blocks their downstream signaling pathways.[1][2] This dual inhibition leads to several anti-

tumor effects, including the suppression of tumor cell proliferation and migration, induction of

G0/G1 cell cycle arrest through the inhibition of cyclin D1, and the induction of apoptosis.[1][2]

[3] Furthermore, 1D228 exhibits anti-angiogenic properties by targeting c-Met and TRKB

expressed on vascular endothelial cells, thereby inhibiting their migration and tube formation,

which are crucial for tumor angiogenesis.[1][2][3]
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Caption: 1D228 inhibits c-Met and TRK signaling pathways.
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Preclinical studies have demonstrated the in vivo efficacy of 1D228 in xenograft models of

gastric and liver cancer. The administration of 1D228 resulted in significant tumor growth

inhibition (TGI).

Quantitative Data Summary
Animal
Model

Tumor
Type

Drug Dosage
Administr
ation
Route

TGI (%)
Referenc
e

Nude Mice

Gastric

(MKN45

Xenograft)

1D228
2

mg/kg/day

Oral

Gavage

(assumed)

74.4% [2]

Nude Mice

Gastric

(MKN45

Xenograft)

1D228
4

mg/kg/day

Oral

Gavage

(assumed)

90.7% [2]

Nude Mice

Gastric

(MKN45

Xenograft)

1D228
8

mg/kg/day

Oral

Gavage

(assumed)

94.8% [1][2]

Nude Mice

Gastric

(MKN45

Xenograft)

Tepotinib
8

mg/kg/day

Oral

Gavage

(assumed)

67.61% [1][2]

Nude Mice

Liver

(MHCC97

H

Xenograft)

1D228
4

mg/kg/day

Oral

Gavage

(assumed)

93.4% [1][2]

Nude Mice

Liver

(MHCC97

H

Xenograft)

Tepotinib
4

mg/kg/day

Oral

Gavage

(assumed)

63.9% [1]

Experimental Protocols
The following are detailed protocols for in vivo efficacy studies of 1D228 based on published

preclinical research.
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Animal Models and Tumor Implantation
Animal Strain: Athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.

Cell Lines:

Human gastric cancer cell line: MKN45

Human hepatocellular carcinoma cell line: MHCC97H

Tumor Implantation Protocol:

Culture MKN45 or MHCC97H cells in appropriate media until they reach 80-90%

confluency.

Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline

(PBS).

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final

concentration of 5 x 107 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of

each mouse.

Allow the tumors to grow to a palpable size (approximately 100-150 mm3).

1D228 Formulation and Administration
Formulation: While the exact vehicle is not specified in the provided search results, a

common vehicle for oral gavage of small molecule inhibitors is a suspension in 0.5%

carboxymethylcellulose (CMC) in sterile water.

Weigh the required amount of 1D228 powder.

Prepare a 0.5% CMC solution by dissolving CMC in sterile water with gentle heating and

stirring.
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Suspend the 1D228 powder in the 0.5% CMC solution to the desired final concentration

(e.g., 0.2, 0.4, or 0.8 mg/mL for a 10 mL/kg dosing volume).

Ensure the suspension is homogenous by vortexing or sonicating before each

administration.

Administration:

Randomly assign mice with established tumors into treatment and control groups.

Administer 1D228 or the vehicle control daily via oral gavage.

Monitor the body weight of the mice and tumor size every 2-3 days.

Efficacy Evaluation
Tumor Volume Measurement:

Measure the length (L) and width (W) of the tumors using digital calipers.

Calculate the tumor volume using the formula: Volume = (L x W2) / 2.

Tumor Growth Inhibition (TGI) Calculation:

At the end of the study, calculate the average tumor volume for the treatment and control

groups.

Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group /

Average tumor volume of control group)] x 100.

Immunohistochemistry (IHC):

At the end of the study, euthanize the mice and excise the tumors.

Fix the tumors in 10% neutral buffered formalin and embed in paraffin.

Section the paraffin-embedded tumors and perform IHC staining for markers of

proliferation (e.g., Ki67) and target engagement (e.g., phosphorylated c-Met).
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Western Blotting:

Homogenize a portion of the tumor tissue in lysis buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against total and phosphorylated c-Met,

TRK, and downstream signaling proteins (e.g., AKT, ERK).

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

In Vivo Experimental Workflow
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Caption: Workflow for in vivo efficacy studies of 1D228.
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Safety and Toxicology
In the preclinical studies cited, 1D228 monotherapy was reported to have lower toxicity

compared to the combination of larotrectinib and tepotinib.[1][2] However, comprehensive

toxicology studies are necessary to fully characterize the safety profile of 1D228. It is

recommended to monitor animal health closely during in vivo studies, including daily

observations for clinical signs of toxicity and regular body weight measurements. At the end of

the study, major organs should be collected for histopathological analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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